molecular formula C7H5N3O7 B1615064 2,4,6-Trinitrobenzyl alcohol CAS No. 24577-68-2

2,4,6-Trinitrobenzyl alcohol

Cat. No. B1615064
CAS RN: 24577-68-2
M. Wt: 243.13 g/mol
InChI Key: IFNVWRBEJGYFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4,6-Trinitrobenzyl alcohol” is a chemical compound with the molecular formula C7H5N3O7 . It is also known by other names such as "Benzenemethanol, 2,4,6-trinitro-" . The molecular weight of this compound is 243.1305 .


Molecular Structure Analysis

The molecular structure of “2,4,6-Trinitrobenzyl alcohol” can be represented by the IUPAC Standard InChI: InChI=1S/C7H5N3O7/c11-3-5-6(9(14)15)1-4(8(12)13)2-7(5)10(16)17/h1-2,11H,3H2 .

Scientific Research Applications

Oxidation Processes and Chemical Synthesis

  • Synthesis of Trinitrobenzyl Chloride and Hexanitrobibenzyl

    2,4,6-Trinitrobenzyl alcohol plays a role in the synthesis of trinitrobenzyl chloride and hexanitrobibenzyl, important components in the production of energetic materials. This process involves the oxidation of 2,4,6-trinitrotoluene with sodium hypochlorite, where alcohol, base, and available chlorine are key factors influencing the oxidation (Lu & Lu, 2011).

  • Chemoenzymatic Synthesis

    2,4,6-Trinitrobenzyl alcohol is also used in chemoenzymatic synthesis processes. For instance, vanadium chloroperoxidase can catalyze the hydroxylation, halogenation, and demethylation of 2,4,6-trinitrotoluene to produce trinitrobenzyl alcohol. This synthesis is environmentally friendly and has applications in the production of heat-resistant explosive materials (Munir, Hu, & Dordick, 2002).

Reaction Kinetics and Stability Studies

  • Proton Transfer Studies

    Research on the reaction kinetics of 2,4,6-trinitrobenzyl alcohol includes studies of proton transfer from phenols to the trinitrobenzyl anion. This research provides insights into reaction rates and activation energies, contributing to a deeper understanding of the chemical behavior of this compound (Blake, Evans, & Russell, 1966).

  • Meisenheimer Complex Stability

    The stability of Meisenheimer complexes involving 2,4,6-trinitrobenzyl alcohol has been studied. These complexes play a significant role in organic chemistry, particularly in nucleophilic aromatic substitution reactions. Such studies contribute to the understanding of reaction mechanisms and kinetics (Crampton, Routledge, & Golding, 1984).

Environmental and Biological Applications

  • Denitration by Pseudomonas aeruginosa: Studies have shown that Pseudomonas aeruginosa ESA-5 can denitrate 2,4,6-trinitrotoluene to produce compounds like 2,4,6-trinitrobenzyl alcohol. This biological process is important for environmental remediation, particularly in the detoxification of nitroaromatic pollutants (Stenuit et al., 2009).

Photoreactive Applications

  • Phototriggered Labeling and Crosslinking: 2-Nitrobenzyl alcohol derivatives, which include 2,4,6-trinitrobenzyl alcohol, have been used for phototriggered labeling and crosslinking, with potential applications in drug discovery, chemical biology, and protein engineering. This demonstrates the compound's utility in specialized scientific research contexts (Wang et al., 2020).

properties

IUPAC Name

(2,4,6-trinitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O7/c11-3-5-6(9(14)15)1-4(8(12)13)2-7(5)10(16)17/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNVWRBEJGYFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CO)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179316
Record name 2,4,6-Trinitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trinitrobenzyl alcohol

CAS RN

24577-68-2
Record name 2,4,6-Trinitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24577-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trinitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024577682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trinitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trinitrobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trinitrobenzyl alcohol
Reactant of Route 2
Reactant of Route 2
2,4,6-Trinitrobenzyl alcohol
Reactant of Route 3
Reactant of Route 3
2,4,6-Trinitrobenzyl alcohol
Reactant of Route 4
Reactant of Route 4
2,4,6-Trinitrobenzyl alcohol
Reactant of Route 5
2,4,6-Trinitrobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
2,4,6-Trinitrobenzyl alcohol

Citations

For This Compound
113
Citations
JC Dacons, HG Adolph, MJ Kamlet - The Journal of Physical …, 1970 - ACS Publications
Samples of TNT were partially decomposed (ca. 10-25%) by heating for 16-hr periods at 200. The complex decomposition product mixtures were shown by column chromatography to …
Number of citations: 93 pubs.acs.org
DJL Prak, KC Gordon, JM Peterson, DW O'Sullivan - Marine Chemistry, 2012 - Elsevier
Photolytic transformation of the propellants 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT) produces 2,4-dinitrobenzyl alcohol (2,4-DNBOH), 2,6-dinitrobenzyl alcohol (2,6…
Number of citations: 4 www.sciencedirect.com
LF Fieser, WE Doering - Journal of the American Chemical …, 1946 - ACS Publications
The condensation of two molecules offormaldehyde with phenylnitromethaneand with its m-nitro and 3, 5-dinitro derivatives can be accom-plished smoothly in dioxane solution in the …
Number of citations: 32 pubs.acs.org
B Stenuit, L Eyers, R Rozenberg… - … science & technology, 2009 - ACS Publications
The denitration of 2,4,6-trinitrotoluene (TNT) can produce mono- or dinitro aromatic compounds susceptible to microbial mineralization. In the present study, denitration of TNT and other …
Number of citations: 19 pubs.acs.org
GK Vasilyeva, VD Kreslavski, PJ Shea - Chemosphere, 2002 - Elsevier
Activated carbon can remove 2,4,6-trinitrotoluene (TNT) and 1,3,5-trinitrobenzene (TNB) from aqueous solution and promote oxidation of TNT. After equilibrating a 0.35 mM TNT …
Number of citations: 54 www.sciencedirect.com
Q Yu - Industrial & Engineering Chemistry Product Research …, 1982 - ACS Publications
The five byproducts formed in the process of nitrating DNT into TNT are 2, 4, 6-trinitrobenzyl alcohol, 2, 4, 6-tri-nitrobenzaldehyde, 2, 4, 6-trinitrobenzoic acid, a-nitrato-2, 4, 6-…
Number of citations: 7 pubs.acs.org
LA Kaplan, NE Burlinson, ME Sitzmann… - WO Laboratory (ed.) …, 1975 - apps.dtic.mil
Irradiated aqueous solutions of TNT pink water were found to contain numerous organic compounds. Thirteen photo-decomposition products, amounting to approximately 40 by weight …
Number of citations: 15 apps.dtic.mil
AM El-hawari, JR Hodgson, JM Winston… - Final Report. Midwest …, 1981 - apps.dtic.mil
The disposition and metabolism of 2, 4, 6-trinitrotoluene TNT was studied in rats, mice, rabbits, and dogs following oral, dermal or intratracheal administration of single doses of 14C-ring …
Number of citations: 7 apps.dtic.mil
HJ Channon, GT Mills, RT Williams - Biochemical Journal, 1944 - ncbi.nlm.nih.gov
… Theonly substances giving a red Cumming reaction which are likely to be present are 2:4:6-trinitrobenzyl alcohol, 2:4:6-trinitrobenzoic acid or 2:4:6-trinitrobenzene, for at no point in this …
Number of citations: 149 www.ncbi.nlm.nih.gov
EG Kayser - Journal of Energetic Materials, 1983 - Taylor & Francis
This report describes the separation, characterization, and analysis of products formed during the Shipp hexanitrostilbene (HNS) process. In this process, trinitrotoluene (TNT), dissolved …
Number of citations: 10 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.